The synthesis of 1-(3,4-Difluorophenyl)-2-methylpropan-1-ol is often achieved through the biocatalytic reduction of 1-(3,4-difluorophenyl)-3-nitropropan-1-one. This method utilizes microorganisms, such as certain strains of Candida parapsilosis, which exhibit high conversion rates (over 99%) and enantioselectivity (98%) for the desired (S)-enantiomer [ [] ]. This approach is considered environmentally friendly and cost-effective compared to traditional chemical synthesis methods.
The primary application of 1-(3,4-Difluorophenyl)-2-methylpropan-1-ol identified in the provided literature is its use as a crucial chiral intermediate in the multi-step synthesis of Ticagrelor [ [] ]. Ticagrelor is a medication used to prevent blood clots in individuals with a history of heart attacks or acute coronary syndromes. Its effectiveness highlights the importance of developing efficient and enantioselective synthesis routes for chiral intermediates like 1-(3,4-Difluorophenyl)-2-methylpropan-1-ol.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: